molecular formula C8H6F4O B2850530 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol CAS No. 1823323-63-2

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol

Cat. No.: B2850530
CAS No.: 1823323-63-2
M. Wt: 194.129
InChI Key: SBNBGNCNPZXYBY-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H6F4O. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method includes the reaction of 2-fluoro-4-methylphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 4-Methyl-3-(trifluoromethyl)phenol
  • 2-Fluoro-3-(trifluoromethyl)phenol

Uniqueness

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNBGNCNPZXYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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